WZ4002-hydroxy

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

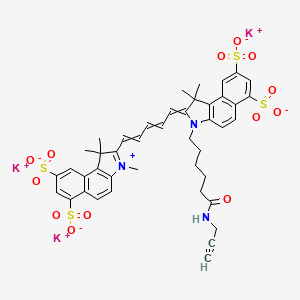

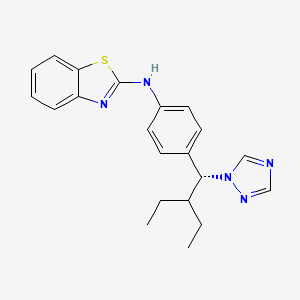

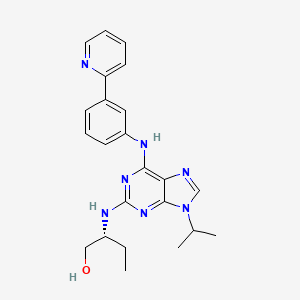

WZ4002-hydroxy is a WZ4002 derivative or WZ4002 analog. In which the methoxy group is replaced by hydroxy group. WZ4002 is EGFR inhibitor against EGFR T790M (mutation of the gatekeeper T790 residue) which is detected in 50% of clinically resistant patients to gefitinib or erlotinib. WZ4002 has a basic chemical framework (covalent pyrimidine) which is different from that of other EGFR inhibitors.

Wissenschaftliche Forschungsanwendungen

Hydroxy Acids in Dermatology and Cosmetics

Hydroxy acids, a class related to WZ4002-hydroxy, are widely used in cosmetic and therapeutic formulations for various skin benefits. They play a significant role in cosmetic formulations and dermatologic applications, targeting conditions like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The biological mechanisms of action of hydroxy acids are still under investigation, and their effects on melanogenesis and tanning are notable. However, the safety of prolonged use, especially on sun-exposed skin, requires careful evaluation (Kornhauser, Coelho, & Hearing, 2010).

Hydroxycinnamic Acids in Antioxidant Research

Hydroxycinnamic acids (HCAs) are phytochemicals with notable biological properties, including significant antioxidant activity. The structure-activity relationships (SARs) of HCAs have been extensively studied to generate potent antioxidant molecules. The presence of an ortho-dihydroxy phenyl group (catechol moiety) is crucial for the antioxidant activity of these compounds, and their structural features significantly influence this activity. These studies are essential for identifying effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Hydroxyapatite in Biomedical Applications

Hydroxyapatite (HA), resembling natural bone in structure and chemical composition, is extensively used in the biomedical field. It's a primary material in bone tissue regeneration and drug delivery systems. Advancements in HA research have expanded its applications in various fields, including magnetic resonance, controlled drug delivery, bioimaging, and the treatment of hyperthermia. HA's biocompatible and bioactive properties make it a cornerstone in implants, composites, coatings, and ceramic materials, highlighting its multifunctional nature and importance in environmental management (Haider et al., 2017).

Eigenschaften

Molekularformel |

C24H25ClN6O3 |

|---|---|

Molekulargewicht |

480.953 |

IUPAC-Name |

N-[3-[5-chloro-2-[2-hydroxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C24H25ClN6O3/c1-3-22(33)27-16-5-4-6-18(13-16)34-23-19(25)15-26-24(29-23)28-20-8-7-17(14-21(20)32)31-11-9-30(2)10-12-31/h3-8,13-15,32H,1,9-12H2,2H3,(H,27,33)(H,26,28,29) |

InChI-Schlüssel |

ZYRVZMDXFIAWGI-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

WZ4002-hydroxy; WZ 4002-hydroxy; WZ-4002-hydroxy; WZ4002 analog, WZ4002 demethyl derivate. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

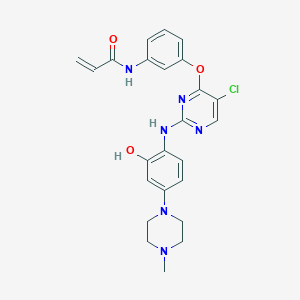

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)